1-Methyl-4-nitro-5-hydroxyimidazole
CAS No.: 73703-74-9
Cat. No.: VC17045094
Molecular Formula: C4H5N3O3
Molecular Weight: 143.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73703-74-9 |
|---|---|
| Molecular Formula | C4H5N3O3 |
| Molecular Weight | 143.10 g/mol |
| IUPAC Name | 3-methyl-5-nitroimidazol-4-ol |
| Standard InChI | InChI=1S/C4H5N3O3/c1-6-2-5-3(4(6)8)7(9)10/h2,8H,1H3 |
| Standard InChI Key | AHFJNVHKYUDTAQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC(=C1O)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
1-Methyl-4-nitro-5-hydroxyimidazole belongs to the nitroimidazole class, featuring a five-membered aromatic ring with nitrogen atoms at positions 1 and 3. The methyl group at position 1, nitro group at position 4, and hydroxyl group at position 5 confer distinct electronic and steric properties. Spectroscopic characterization via -NMR and -NMR reveals key signals: a singlet at δ 1.64 ppm for the methyl group and broad resonances for hydroxyl protons between δ 13–14 ppm . Infrared (IR) spectroscopy identifies hydroxyl stretches near 3424 cm and nitro group vibrations at 1520–1350 cm .
Synthesis and Chemical Characterization
Synthetic Routes
The synthesis of 1-methyl-4-nitro-5-hydroxyimidazole derivatives often employs cross-coupling reactions. A notable method involves Suzuki-Miyaura coupling between 5-chloro-1-methyl-4-nitroimidazole and arylboronic acids, catalyzed by dichlorobis(triphenylphosphine)palladium(II) in aqueous conditions (70–80°C) . This approach yields 5-aryl-1-methyl-4-nitroimidazoles with efficiencies exceeding 80% . For example, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (Compound 5f) is synthesized via this route, demonstrating potent antiparasitic activity .
Alternative methods include multicomponent reactions involving hydroxylamine, benzonitriles, and arylglyoxals. These one-pot strategies enable the construction of trisubstituted imidazoles with diverse functional groups . For instance, reacting hydroxylamine with 4-methylbenzonitrile and methylglyoxal produces 1-hydroxy-4-methyl-2-aryl derivatives, though these lack the nitro group present in 1-methyl-4-nitro-5-hydroxyimidazole .
Spectroscopic Validation
Structural confirmation relies on advanced spectroscopic techniques:
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-NMR: Methyl groups resonate as singlets (δ 1.22–1.64 ppm), while aromatic protons appear at δ 7.26–8.56 ppm .
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-NMR: Carbons adjacent to nitro groups exhibit deshielding (δ 148–165 ppm) .
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Mass Spectrometry (MS): Molecular ion peaks ([M+H]) align with theoretical masses, confirming synthetic fidelity .
1-Methyl-4-nitro-5-hydroxyimidazole is indispensable in pharmaceutical analytics. As a USP/EP-compliant reference standard, it ensures batch-to-batch consistency during azathioprine production . Key applications include:
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Method Development: Calibrating HPLC and UV-Vis assays for azathioprine quantification .
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Quality Control: Validating impurity profiles and stability studies under ICH guidelines .
Table 1: Analytical Parameters for 1-Methyl-4-nitro-5-hydroxyimidazole
| Parameter | Value | Method |
|---|---|---|
| Retention Time (HPLC) | 8.2 ± 0.3 min | C18 column, MeOH |
| UV | 254 nm | UV-Vis |
| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL | ICH Q2(R1) |
Pharmacological Activity
Antiparasitic Efficacy
Derivatives of 1-methyl-4-nitro-5-hydroxyimidazole exhibit notable activity against protozoan parasites. Compound 5f demonstrates an IC of 1.47 µM against Entamoeba histolytica and Giardia intestinalis, surpassing metronidazole (IC = 3.01 µM) . Cytotoxicity assays reveal a favorable selectivity index (SI > 100), indicating minimal harm to mammalian cells .
Table 2: Antiparasitic Activity of Selected Derivatives
| Compound | IC (µM) | Cytotoxicity (CC, µM) | SI |
|---|---|---|---|
| 5f | 1.47 | >200 | >136 |
| 5c | 2.89 | 45.7 | 15.8 |
| Metronidazole | 3.01 | >200 | >66.4 |
Comparative Analysis with Related Compounds
Nitroimidazoles vary widely in bioactivity based on substitution patterns:
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Metronidazole: Lacks the 5-hydroxy group, reducing solubility but enhancing CNS penetration.
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Azathioprine: Metabolizes into 1-methyl-4-nitro-5-hydroxyimidazole, linking analytical and therapeutic roles .
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1-Hydroxyimidazoles: Exhibit antiviral activity but require carboxamide groups for optimal efficacy .
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